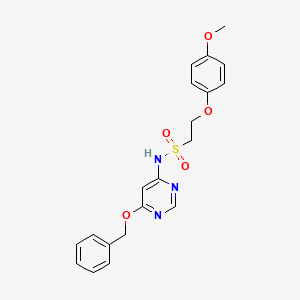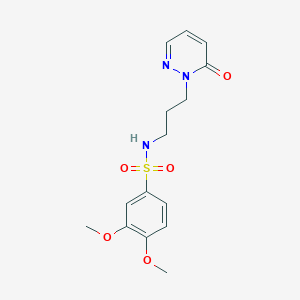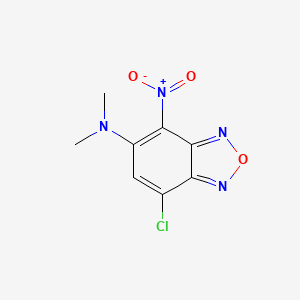![molecular formula C14H13NO4S B2681539 4-[Methyl(phenylsulfonyl)amino]benzoic acid CAS No. 355816-25-0](/img/structure/B2681539.png)
4-[Methyl(phenylsulfonyl)amino]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[Methyl(phenylsulfonyl)amino]benzoic acid is a chemical compound with the CAS Number: 355816-25-0 . It has a molecular weight of 291.33 . The IUPAC name for this compound is 4-[methyl(phenylsulfonyl)amino]benzoic acid .
Molecular Structure Analysis
The molecular formula of 4-[Methyl(phenylsulfonyl)amino]benzoic acid is C14H13NO4S . The InChI Code is 1S/C14H13NO4S/c1-15(12-9-7-11(8-10-12)14(16)17)20(18,19)13-5-3-2-4-6-13/h2-10H,1H3,(H,16,17) .Applications De Recherche Scientifique
Selective Receptor Antagonists
4-({2-[Isobutyl(phenylsulfonyl)amino]-5-(trifluoromethyl)phenoxy}methyl)benzoic acid, an analog of 4-[Methyl(phenylsulfonyl)amino]benzoic acid, has been identified as a functional PGE2 antagonist with selectivity for the EP1 receptor subtype. This specificity offers potential applications in therapeutic interventions targeting the EP1 receptor, relevant for conditions where prostaglandin E2's role is critical. Structure-activity relationship studies have further optimized these compounds, demonstrating in vivo antagonist activity and suggesting their potential for therapeutic use (Naganawa et al., 2006).
Synthesis and Characterization
Research on sulfonamides, including some 4-(substituted phenylsulfonamido)benzoic acids, has shown that these compounds can be synthesized efficiently under specific conditions, such as using fly-ash:H3PO3 nano catalysts in ultrasound irradiation conditions. These methods yield sulfonamides with over 90% efficiency. The synthesized compounds exhibit significant antimicrobial activities, demonstrating their potential in medical applications, particularly as antimicrobial agents (Dineshkumar & Thirunarayanan, 2019).
Nanofiltration Membrane Development
Novel sulfonated thin-film composite nanofiltration membranes have been developed using sulfonated aromatic diamine monomers. These membranes show improved water flux for the treatment of dye solutions, highlighting the application of sulfonated benzoic acid derivatives in environmental engineering and wastewater treatment. The introduction of sulfonic acid groups enhances membrane hydrophilicity, which is crucial for increasing water permeation and dye rejection during nanofiltration (Liu et al., 2012).
Antimicrobial Activity
Arylhydrazones of p-aminobenzoic acid hydrazide, closely related to the sulfonamide derivatives, have been evaluated as antimicrobial agents. The synthesis of these compounds involves the interaction of p-aminobenzoic acid hydrazide with various aromatic aldehydes. Their antimicrobial activity suggests that derivatives of 4-[Methyl(phenylsulfonyl)amino]benzoic acid could be potent candidates for developing new antimicrobial agents. Additionally, the in vitro hepatic microsomal metabolism of these compounds indicates their potential for safe pharmacological applications (Komurcu et al., 1995).
Safety And Hazards
The safety data sheet for 4-[Methyl(phenylsulfonyl)amino]benzoic acid suggests that it may cause eye and skin irritation. It is harmful if absorbed through the skin or inhaled . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .
Propriétés
IUPAC Name |
4-[benzenesulfonyl(methyl)amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4S/c1-15(12-9-7-11(8-10-12)14(16)17)20(18,19)13-5-3-2-4-6-13/h2-10H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKZSZLMBZKZOQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)C(=O)O)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[Methyl(phenylsulfonyl)amino]benzoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2681461.png)


![5-(2-(tert-butyl)-3-(1H-pyrrol-1-yl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-5-carbonyl)pyridin-2(1H)-one](/img/structure/B2681465.png)





![9-Oxo-1,9-dihydro-pyrazolo[5,1-b]quinazoline-3-carbaldehyde](/img/structure/B2681475.png)
![5-phenethyl-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2681478.png)
